methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Catalog No.
S6888447
CAS No.
1823326-12-0
M.F
C9H10N4O2
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-...

CAS Number

1823326-12-0

Product Name

methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

IUPAC Name

methyl 7-amino-5-methylpyrrolo[2,3-b]pyrazine-6-carboxylate

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C9H10N4O2/c1-13-7(9(14)15-2)5(10)6-8(13)12-4-3-11-6/h3-4H,10H2,1-2H3

InChI Key

VSOSPNSCLSKTFX-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=NC=CN=C21)N)C(=O)OC

Canonical SMILES

CN1C(=C(C2=NC=CN=C21)N)C(=O)OC

Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique structure, which consists of a pyrrole ring fused to a pyrazine ring. This compound features a methyl group at the 5-position and a carboxylate ester group at the 6-position, contributing to its distinct chemical properties. The molecular formula is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 194.20 g/mol. The InChI key for this compound is "PVKZVESZAMWASP-UHFFFAOYSA-N," indicating its specific chemical structure and aiding in database searches for related research and applications .

, including:

  • Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
  • Oxidation: This compound may be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the carboxylate ester into an alcohol or modify the pyrrolo[2,3-b]pyrazine structure.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and other fields .

Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exhibits significant biological activity, particularly as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes such as growth, differentiation, and apoptosis. The compound has shown promising results against several kinases, including fibroblast growth factor receptors (FGFRs), which play a role in cell signaling pathways related to cancer and other diseases. By inhibiting these kinases, the compound may disrupt abnormal cellular processes leading to potential therapeutic effects against tumors and other conditions .

The synthesis of methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves several methods:

  • Cyclization Reactions: These reactions form the core pyrrolo-pyrazine structure through cyclization of appropriate precursors.
  • Direct C-H Arylation: This method allows for the introduction of aryl groups into the heterocyclic framework without the need for protecting groups.
  • Ring Annulation: Techniques that involve forming new rings by combining existing cyclic structures are also utilized.

These synthetic approaches enable the efficient production of this compound and its derivatives for further studies and applications .

Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has several applications:

  • Pharmaceutical Development: Due to its kinase inhibitory activity, it is being explored as a potential therapeutic agent in cancer treatment.
  • Biochemical Research: The compound serves as a tool in studying kinase signaling pathways and their roles in various diseases.
  • Drug Design: Its unique structure provides a scaffold for developing new drugs targeting specific kinases involved in disease progression.

These applications highlight the importance of this compound in both research and therapeutic contexts .

Interaction studies have demonstrated that methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate interacts with various proteins and enzymes within cellular pathways. Its primary target includes kinases involved in critical signaling pathways such as MEK-ERK and PI3K-Akt, which are vital for cell proliferation and survival. These interactions can lead to significant alterations in cellular behavior, making this compound an important subject of study for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate. Notable examples include:

Compound NameStructural FeaturesUnique Attributes
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylateBicyclic structure with pyrrolidine fused to pyrroleKnown for diverse biological activities
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylateSimilar framework with ethyl substitutionExplored for different pharmacological effects
Pyrido[1,2-a]pyrazinesRelated heterocyclic compoundsOften studied for their potential as kinase inhibitors

The uniqueness of methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate lies in its specific substitution pattern and enhanced biological activity against certain kinases compared to these similar compounds. Its ability to inhibit key cellular processes distinguishes it from others in its class, making it a valuable candidate for further investigation in drug development .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

206.08037557 g/mol

Monoisotopic Mass

206.08037557 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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